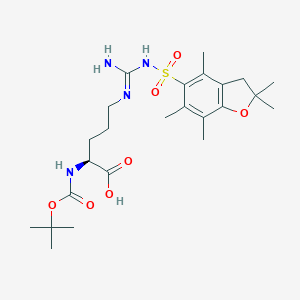

Boc-Arg(Pbf)-OH

描述

“Boc-Arg(Pbf)-OH” is a protected form of L-arginine used in the synthetic preparation of peptides . It’s also used as a building block in the synthesis of anticancer amphipathic peptide-dendronized compounds .

Synthesis Analysis

“this compound” is used in peptide synthesis . The synthetic method of “Fmoc Arg (Pbf) OH” involves first by arginic carboxyl esterification; Boc bases are introduced on amino again amido protecting gets up, Pbf groups are introduced on guanidine radicals, slough Boc groups; saponification, finally introduces Fmoc groups on amino .Molecular Structure Analysis

The molecular formula of “this compound” is C24H38N4O7S . Its molecular weight is 526.65 .Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 526.65 . Its empirical formula is C24H38N4O7S .科学研究应用

肽合成

Boc-Arg(Pbf)-OH 通常用于肽的合成。 叔丁氧羰基(Boc)基团在肽合成中用作 N α-氨基保护基团 . 这在多种情况下可能是有利的,例如合成疏水肽和含有酯和硫酯部分的肽 .

抗炎药的合成

this compound 已用于抗炎药 PMX205 的合成 . 该药物是 C5a 补体受体的拮抗剂,已被证明在运动神经元疾病和阿尔茨海默病的啮齿动物模型中有效 .

环状六肽的合成

this compound 用于 Fmoc 固相合成环状六肽补体 C5a 拮抗剂 PMX205 . 据报道,这种环状六肽在溶液和固相合成中,无论是线性肽组装还是环化反应,其产量都相对较低 .

PMX205 的合成

this compound 用于 PMX205 的合成,PMX205 是一种环状六肽,已被证明可有效地在两种阿尔茨海默病小鼠模型中显着减少纤维状淀粉样蛋白沉积和活化神经胶质细胞 .

PMX53 的合成

this compound 也用于 PMX53 的合成,PMX53 是另一种环状六肽 C5a 拮抗剂 . PMX53 已成功通过了人类的 I 期临床试验 .

作用机制

Target of Action

Boc-Arg(Pbf)-OH is primarily used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated. The role of this compound is to provide a protected form of the amino acid arginine, which can be incorporated into peptide chains without reacting with other components of the reaction .

Mode of Action

This compound interacts with its targets (peptide chains) through peptide bond formation, a process that occurs during peptide synthesis . The Boc (tert-butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl) groups are protecting groups that prevent the amino and guanidino groups of arginine from reacting prematurely during the synthesis . These protecting groups can be removed in a later stage of the synthesis process to reveal the active arginine residue .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The incorporation of this compound into a peptide chain can influence the structure and function of the resulting peptide . The exact effects depend on the specific peptide being synthesized and the position of the arginine residue within it.

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the creation of a peptide chain . The cellular effects would depend on the specific peptide in which the arginine residue is incorporated. Arginine is a basic amino acid and can influence protein-protein interactions, protein structure, and cellular functions such as signal transduction .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . These factors can affect the efficiency of peptide bond formation and the removal of protecting groups. Proper storage of this compound is also important to maintain its stability and reactivity .

生化分析

Biochemical Properties

Boc-Arg(Pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during peptide bond formation. The nature of these interactions is largely dependent on the specific biochemical reaction taking place .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It can influence cell function by contributing to the production of specific peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide bond formation. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression as part of its role in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is often related to the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in peptide synthesis. It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is largely dependent on the specific cellular processes it is involved in. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPOKENLGCID-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462873 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200124-22-7 | |

| Record name | Boc-Arg(Pbf)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

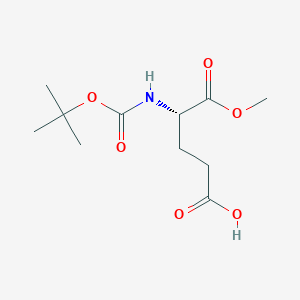

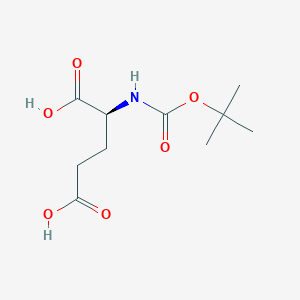

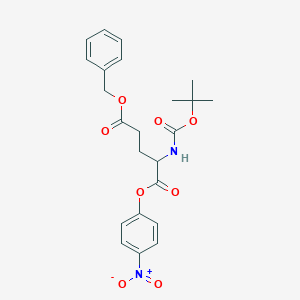

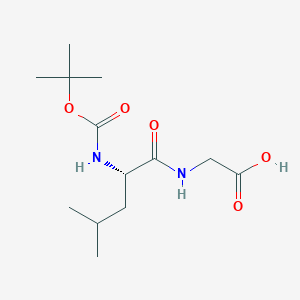

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

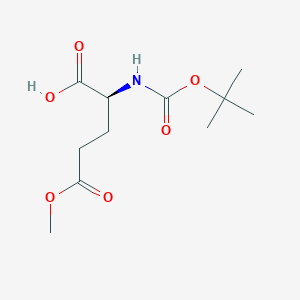

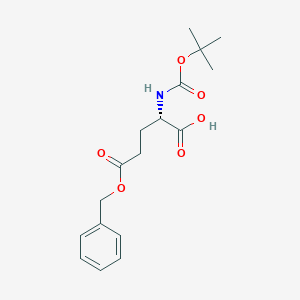

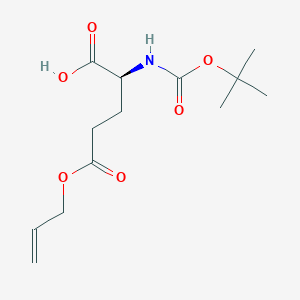

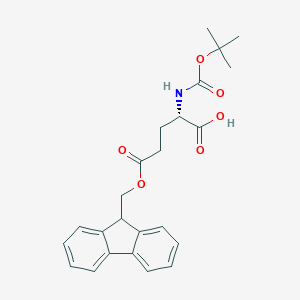

Feasible Synthetic Routes

Q1: What is the function of Boc-Arg(Pbf)-OH in the synthesis of buserelin?

A: this compound serves as a protected form of the amino acid arginine, crucial for the synthesis of buserelin. In this specific method [], it undergoes liquid-phase condensation with Pro-NHEt.HCl to form the dipeptide H-Arg-Pro-NHEt.2HCl. This dipeptide is then coupled with a synthesized heptapeptide to form the nearly complete buserelin nonapeptide. The protecting groups, Boc and Pbf, are essential to prevent unwanted side reactions during the synthesis and are removed in later steps.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

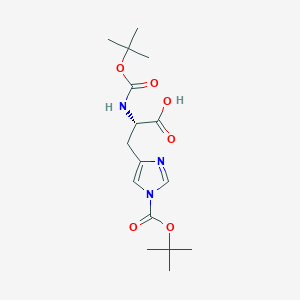

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

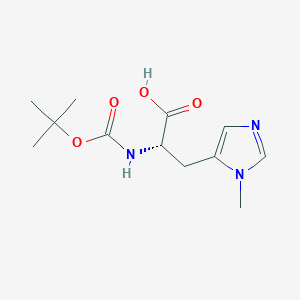

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)